N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin core substituted with cyclopropyl, phenyl, and sulfanylacetamide groups.
Properties
IUPAC Name |
N-benzyl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-20(25-13-16-7-3-1-4-8-16)15-31-24-27-21-19(17-9-5-2-6-10-17)14-26-22(21)23(30)28(24)18-11-12-18/h1-10,14,18,26H,11-13,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGDDLMZTJOWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a complex structure that includes a pyrrolo[3,2-d]pyrimidine moiety, which is pivotal to its biological activity. The presence of the sulfanyl group and the benzyl substitution also plays a significant role in its interaction with biological targets.
Src Kinase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of Src kinase. Src kinases are critical regulators in cell signaling pathways associated with cancer progression.
In studies involving various derivatives of N-benzyl acetamides, it was found that modifications on the benzyl group affected their inhibitory potency against Src kinase. For instance, an unsubstituted N-benzyl derivative exhibited a GI50 value of 1.34 µM in NIH3T3/c-Src527F cells, indicating potent inhibition. However, introducing substituents such as fluoro or methyl groups led to decreased inhibitory activity .
Biological Activity Data Table
| Compound | Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| N-benzyl derivative (8a) | NIH3T3/c-Src527F | 1.34 | Most potent inhibitor |
| N-benzyl derivative (8b) | NIH3T3/c-Src527F | 1.49 | Slightly reduced activity |
| N-benzyl derivative (8e) | NIH3T3/c-Src527F | 5.36 | Significant decrease in potency |
Cytotoxicity Studies
Research has demonstrated that compounds similar to N-benzyl derivatives can exhibit cytotoxic effects mediated by metabolic activation. For example, studies on benzyl sulfides indicated that their cytotoxicity was influenced by metabolic pathways involving cytochrome P450 enzymes. This suggests that N-benzyl derivatives may also undergo similar bioactivation processes leading to cytotoxic metabolites that could contribute to their anticancer effects .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated the anticancer properties of various N-benzyl substituted compounds against colon cancer cell lines. Results showed that while some compounds had significant inhibitory effects on cell proliferation, others demonstrated weaker anticancer activities despite being potent Src inhibitors. This indicates that additional mechanisms may be at play beyond Src inhibition .
- Enzyme Inhibition Mechanisms : Further research highlighted the interaction of these compounds with other enzymes involved in cancer metabolism, suggesting a multifaceted approach to their therapeutic potential. The presence of thiazole moieties in related compounds has been linked to enhanced biological activity against various cancer types .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
-
Anti-Cancer Properties :
- Pyrrolopyrimidine derivatives have been studied for their ability to inhibit key enzymes involved in tumor growth. For instance, they may act as inhibitors of kinases or other enzymes critical for cancer cell proliferation.
- In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
-
Anti-Inflammatory Effects :
- The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Studies suggest that it can affect pathways related to NF-kB signaling, which is crucial in inflammation.
Case Studies and Research Findings
Several studies have investigated the efficacy of N-benzyl derivatives in preclinical models:
-
Study on Anti-Cancer Activity :
- A study demonstrated that a related pyrrolopyrimidine compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to cell cycle arrest and apoptosis induction via mitochondrial pathways.
-
Research on Anti-inflammatory Properties :
- Another study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting potential use as a therapeutic agent for chronic inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N-benzyl derivative A | Anti-cancer | Induces apoptosis in breast cancer cells |
| N-benzyl derivative B | Anti-inflammatory | Reduces TNF-alpha levels in arthritis models |
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations:
- The target compound shares its pyrrolo-pyrimidine core with the analog in , differing only in the N-substituent (benzyl vs. 3-methylbutyl) .
- The spirocyclic compound in incorporates a cyclopropyl group and acetamide but lacks the sulfur bridge, suggesting divergent synthetic pathways .
- Example 53 () highlights the role of fluorinated aromatic systems in enhancing metabolic stability, a feature absent in the target compound .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
